(3R)-3-amino-3-(4-chlorothiophen-2-yl)propanoic acid
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Overview
Description
(3R)-3-amino-3-(4-chlorothiophen-2-yl)propanoic acid is a compound that belongs to the class of amino acids It features a thiophene ring substituted with a chlorine atom at the 4-position and an amino group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-(4-chlorothiophen-2-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the condensation of thiophene derivatives with appropriate amino acid precursors. For instance, the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to synthesize aminothiophene derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-amino-3-(4-chlorothiophen-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to substitute the chlorine atom.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiophene derivatives.
Scientific Research Applications
(3R)-3-amino-3-(4-chlorothiophen-2-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be employed in the study of enzyme-substrate interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of (3R)-3-amino-3-(4-chlorothiophen-2-yl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
(3R)-3-amino-3-(4-chlorothiophen-2-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H8ClNO2S |
---|---|
Molecular Weight |
205.66 g/mol |
IUPAC Name |
(3R)-3-amino-3-(4-chlorothiophen-2-yl)propanoic acid |
InChI |
InChI=1S/C7H8ClNO2S/c8-4-1-6(12-3-4)5(9)2-7(10)11/h1,3,5H,2,9H2,(H,10,11)/t5-/m1/s1 |
InChI Key |
UDYZFBYIZVGGDU-RXMQYKEDSA-N |
Isomeric SMILES |
C1=C(SC=C1Cl)[C@@H](CC(=O)O)N |
Canonical SMILES |
C1=C(SC=C1Cl)C(CC(=O)O)N |
Origin of Product |
United States |
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